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Compound of Interest

Compound Name: 4-Phenylcoumarin

Cat. No.: B095950 Get Quote

Spectroscopic Analysis of 4-Phenylcoumarin: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 4-phenylcoumarin (4-phenyl-2H-chromen-2-one), a key scaffold in medicinal chemistry.

This document details the characterization of 4-phenylcoumarin using Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols,

and visualizations to aid in the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4-phenylcoumarin, ¹H and ¹³C NMR provide definitive information about the

placement of the phenyl group and the substitution pattern on the coumarin core.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-phenylcoumarin exhibits distinct signals for the vinylic, aromatic,

and phenyl protons. The chemical shifts and coupling constants are crucial for assigning each

proton to its specific position in the molecule.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~6.3 s -

H-5 ~7.6 dd J = 7.8, 1.6 Hz

H-6 ~7.3 td J = 7.5, 1.1 Hz

H-7 ~7.4 td J = 7.8, 1.6 Hz

H-8 ~7.3 dd J = 8.2, 1.1 Hz

H-2', H-6' ~7.5 m -

H-3', H-4', H-5' ~7.4 m -

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about each unique carbon atom in 4-
phenylcoumarin. The chemical shifts are indicative of the electronic environment of each

carbon.
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Carbon Assignment Chemical Shift (δ, ppm)

C-2 (C=O) ~160.8

C-3 ~115.5

C-4 ~155.1

C-4a ~119.5

C-5 ~127.9

C-6 ~124.3

C-7 ~132.0

C-8 ~116.8

C-8a ~153.9

C-1' ~134.5

C-2', C-6' ~128.8

C-3', C-5' ~129.5

C-4' ~128.4

Note: Assignments are based on typical chemical shift ranges for coumarins and phenyl-

substituted aromatic systems. Definitive assignment often requires 2D NMR experiments.

Experimental Protocol for NMR Analysis
A general protocol for obtaining high-quality NMR spectra of 4-phenylcoumarin is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of purified 4-phenylcoumarin.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
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Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube

to remove any particulate matter.[2]

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H NMR spectrum.

Set a spectral width of approximately -2 to 12 ppm.

Acquire 16-64 scans to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set a spectral width of approximately 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.[1]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to aid in the assignment of CH, CH₂, and CH₃ signals.
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NMR Data Acquisition

Spectral Analysis

Structure Elucidation

¹H NMR Spectrum

Analyze Chemical Shifts

Analyze Coupling Constants

Analyze Integration

¹³C NMR Spectrum

2D NMR (COSY, HSQC, HMBC)

Analyze Cross-Peaks

Determine Proton Environments

Determine Carbon Skeleton

Establish Connectivity

Confirm Final Structure
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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